1,2-Bis(3-indényl)éthane

Vue d'ensemble

Description

Applications De Recherche Scientifique

1H-Indene, 3,3’-(1,2-ethanediyl)bis- has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development and as a precursor for pharmaceutical compounds.

Mécanisme D'action

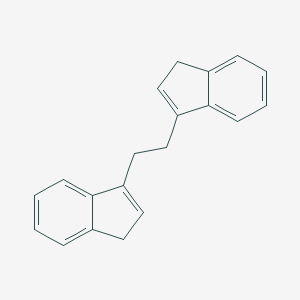

1,2-Bis(3-indenyl)ethane, also known as 1,2-di(1H-inden-3-yl)ethane, 1H-Indene, 3,3’-(1,2-ethanediyl)bis-, or 3-[2-(3H-inden-1-yl)ethyl]-1H-indene, is an intriguing compound with potential applications in various fields.

Mode of Action

It is known to be used in the synthesis of rac-(ebi)zr(nme 2) 2 (ebi=ethylene-1,2-bis(1-indenyl)) by elimination reaction with zr(nme 2) 4 .

Result of Action

1,2-Bis(3-indenyl)ethane may be used for the preparation of chiral polymerization catalysts

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1H-Indene, 3,3’-(1,2-ethanediyl)bis- can be synthesized through several methods. One common approach involves the reaction of indene with ethylene in the presence of a catalyst. This reaction typically requires high temperatures and pressures to facilitate the formation of the ethylene bridge between the two indene units .

Industrial Production Methods: Industrial production of 1H-Indene, 3,3’-(1,2-ethanediyl)bis- often involves the use of advanced catalytic systems to optimize yield and purity. The process may include steps such as distillation and recrystallization to isolate the desired product from reaction mixtures .

Analyse Des Réactions Chimiques

Types of Reactions: 1H-Indene, 3,3’-(1,2-ethanediyl)bis- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into more saturated derivatives.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the indene rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while substitution can introduce halogens or nitro groups onto the indene rings .

Comparaison Avec Des Composés Similaires

1H-Indene, 2,2’-(1,2-ethanediyl)bis[3-methyl-]: Similar structure with additional methyl groups.

1H-Indene, 1-ethyl-2,3-dihydro-: Contains an ethyl group and is partially hydrogenated.

1H-Indene, 3,3’-(1,2-ethanediyl)bis[5,6-dimethyl-]: Features additional methyl groups on the indene rings.

Uniqueness: 1H-Indene, 3,3’-(1,2-ethanediyl)bis- is unique due to its specific ethylene bridge connecting two indene units, which imparts distinct chemical and physical properties. This structural feature enhances its reactivity and potential for diverse applications compared to its analogs .

Activité Biologique

1,2-Bis(3-indenyl)ethane (BIE), also known as 1,2-di(1H-inden-3-yl)ethane, is an organometallic compound with significant potential in various biological applications, particularly in the fields of medicinal chemistry and materials science. This article explores its biological activity, including antimicrobial and anticancer properties, as well as its applications in drug development and catalysis.

- Molecular Formula : CH

- Molecular Weight : 258.36 g/mol

- CAS Number : 18657-57-3

- Melting Point : 121-125 °C

Antimicrobial Properties

Research indicates that derivatives of 1,2-bis(3-indenyl)ethane exhibit substantial antimicrobial activity. The compound's structure allows for interactions with microbial membranes, potentially disrupting their integrity and function. Various studies have demonstrated its efficacy against a range of bacteria and fungi, making it a candidate for further exploration in antimicrobial drug development.

Anticancer Properties

1,2-Bis(3-indenyl)ethane has shown promising results in anticancer research. It is believed to induce apoptosis in cancer cells through mechanisms that may involve:

- Inhibition of cell proliferation : Studies suggest that BIE can interfere with the cell cycle, leading to reduced growth rates in cancerous tissues.

- Induction of oxidative stress : The compound may increase reactive oxygen species (ROS) levels within cancer cells, triggering cell death pathways.

A notable case study involved the evaluation of BIE's effects on human cancer cell lines, where it was found to significantly reduce viability compared to control groups .

The biological activity of 1,2-bis(3-indenyl)ethane is largely attributed to its ability to form metallocene complexes. These complexes can act as catalysts in various chemical reactions, enhancing their efficiency and selectivity. The ethylene bridge connecting the two indenyl groups restricts rotation, leading to unique stereochemical properties that are advantageous in asymmetric synthesis .

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry assessed the antimicrobial activity of BIE derivatives against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, showcasing its potential as a lead compound for antibiotic development .

- Anticancer Activity : In vitro studies conducted on breast cancer cell lines revealed that BIE inhibited cell proliferation by up to 75% at concentrations of 50 µM after 48 hours of treatment. Flow cytometry analysis confirmed an increase in apoptotic cells compared to untreated controls .

Applications in Drug Development

The unique properties of 1,2-bis(3-indenyl)ethane make it a valuable precursor for synthesizing novel pharmaceutical agents. Its derivatives are being explored for:

- Targeted drug delivery systems : Utilizing its structural features to enhance bioavailability.

- Chiral catalysts : In asymmetric synthesis for producing enantiomerically enriched compounds .

Summary Table of Biological Activities

Propriétés

IUPAC Name |

3-[2-(3H-inden-1-yl)ethyl]-1H-indene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18/c1-3-7-19-15(5-1)9-11-17(19)13-14-18-12-10-16-6-2-4-8-20(16)18/h1-8,11-12H,9-10,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQAQBIQKEFJNRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=C(C2=CC=CC=C21)CCC3=CCC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90885060 | |

| Record name | 1H-Indene, 3,3'-(1,2-ethanediyl)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90885060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18657-57-3 | |

| Record name | 1,2-Bis(3-indenyl)ethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18657-57-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indene, 3,3'-(1,2-ethanediyl)bis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018657573 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indene, 3,3'-(1,2-ethanediyl)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Indene, 3,3'-(1,2-ethanediyl)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90885060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the structural characteristics of 1,2-bis(3-indenyl)ethane and its significance in organometallic chemistry?

A: 1,2-Bis(3-indenyl)ethane (C20H18) is a hydrocarbon featuring two indenyl groups bridged by an ethylene linker. This structure is particularly important because it enables the formation of ansa-metallocene complexes. [, ] In these complexes, the 1,2-bis(3-indenyl)ethane acts as a chelating ligand, coordinating to a metal center (like Zirconium, Titanium, Tungsten, Molybdenum, or Ruthenium) through the five-membered rings of the indenyl moieties. This "bridged" configuration offers several advantages, such as enhanced thermal stability and control over the stereochemistry of the resulting complexes, making them valuable in catalytic applications. [, , ]

Q2: How does the structure of 1,2-bis(3-indenyl)ethane influence the stereochemistry of the metallocene complexes it forms?

A: The ethylene bridge in 1,2-bis(3-indenyl)ethane restricts the rotation of the indenyl rings, leading to the formation of two distinct stereoisomers: rac and meso. [, ] The rac isomers, with their two indenyl rings oriented in the same direction, are often favored in catalytic reactions due to their higher activity and selectivity. [, ] This stereochemical control is a significant advantage in asymmetric synthesis, allowing for the selective formation of desired enantiomers.

Q3: What are the common synthetic routes for incorporating 1,2-bis(3-indenyl)ethane into metallocene complexes?

A: A common approach involves reacting dilithiated 1,2-bis(3-indenyl)ethane with metal carbonyl complexes, such as M(CO)5(THF) (M = Mo, W). [] Another widely used method is the amine elimination reaction, where 1,2-bis(3-indenyl)ethane reacts with metal amide complexes like Zr(NMe2)4 or Ti(NC3H6)4. [, ] The choice of synthetic route can influence the yield, purity, and isomeric ratio of the resulting metallocene complex.

Q4: What are the primary catalytic applications of metallocene complexes derived from 1,2-bis(3-indenyl)ethane?

A4: Metallocene complexes incorporating 1,2-bis(3-indenyl)ethane have demonstrated significant potential as catalysts in various reactions:

- Alkene Polymerization: They are highly active catalysts for the polymerization of olefins, enabling the production of polymers with controlled molecular weight and tacticity. []

- Asymmetric Hydrogenation: These complexes can act as chiral catalysts for the asymmetric hydrogenation of alkenes, facilitating the synthesis of enantiomerically enriched compounds. []

- Asymmetric Synthesis of Allylic Amines: They have been utilized in the asymmetric synthesis of allylic amines, crucial building blocks in organic synthesis. []

- Asymmetric Carbomagnesiation: These complexes serve as efficient catalysts for asymmetric carbomagnesiation reactions, providing a route to chiral organometallic reagents. []

Q5: How do the properties of the metal center influence the catalytic activity of 1,2-bis(3-indenyl)ethane-based metallocene complexes?

A: The choice of the metal center significantly impacts the catalytic properties of these complexes. For instance, zirconium-based complexes often exhibit high activity in olefin polymerization, while titanium-based complexes are preferred for asymmetric reductions. [, ] The electronic and steric properties of the metal center dictate the reactivity and selectivity of the catalyst.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.